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molecular formula C10H7Br B8269670 2-Bromonaphthalene-1,3,4,5,6,7,8-D7

2-Bromonaphthalene-1,3,4,5,6,7,8-D7

Cat. No. B8269670
M. Wt: 214.11 g/mol
InChI Key: APSMUYYLXZULMS-GSNKEKJESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766127

Procedure details

The compound of formula (II), 2-bromonaphthalene, is reacted with about 1 to 4 molar equivalents, preferably about 1.5 molar equivalents, of an acetyl halide, preferably acetyl chloride, in the presence of about 0.1 to 15 molar equivalents, preferably about 5 to 7 molar equivalents, of a Friedel-Crafts catalyst such as ferric chloride, zinc dichloride, tin tetrachloride, boron trifluoride or preferably aluminum trichloride, in a suitable solvent such as nitromethane, carbon disulphide, acetonitrile, methylene chloride or preferably nitrobenzene. The reaction is conducted at a temperature of about 25°-100° C., preferably about 50° C., for about 1-24 hours, preferably about 4 hours, giving the compound of formula (III), 2-bromo-6-acetylnaphthalene. When the reaction is substantially complete, the product of formula (III) is isolated by conventional means, for example crystallization.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13].[Sn](Cl)(Cl)(Cl)Cl.B(F)(F)F.[Cl-].[Cl-].[Cl-].[Al+3].[N+](C1C=CC=CC=1)([O-])=O>[Cl-].[Cl-].[Zn+2].C(Cl)Cl.C(#N)C.C(=S)=S.[N+](C)([O-])=O>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=2)[CH:3]=1 |f:4.5.6.7,9.10.11|

Inputs

Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
acetyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC2=CC=C(C=C2C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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